

Carebastine fexofenadine structural comparison

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Compound Focus: Carebastine

CAS No.: 90729-42-3

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Structural & Pharmacological Profiles

The table below summarizes the core structural and pharmacological characteristics of Fexofenadine and Carebastine.

Parameter	Fexofenadine	Carebastine
Active Ingredient	Fexofenadine HCl [1]	Ebastine (prodrug metabolized to Carebastine) [2] [3]
Drug Generation	Second-generation antihistamine [4]	Second-generation antihistamine (active metabolite) [2]
Mechanism of Action	Selective peripheral H1-receptor inverse agonist/antagonist [1] [4]	Selective H1-receptor inverse agonist [2]
Key Pharmacokinetic Feature	Active metabolite of terfenadine; minimal metabolism (~5% hepatic) [4]	Active metabolite of ebastine; peak plasma levels in 2-4 hours [2]
Half-Life	Information not explicitly available in search results	15-19 hours [2]

Parameter	Fexofenadine	Carebastine
Protein Binding	Information not explicitly available in search results	>95% [2]
FDA Approval Year	1996 [1]	Information not available (Ebastine not FDA-approved)

Comparative Efficacy & Safety Data

The following tables consolidate quantitative findings from clinical studies to compare the performance of the two drugs and their corresponding prodrugs.

Table 1: Efficacy in Suppressing Histamine-Induced Skin Reaction (Wheal & Flare)

This data is from a double-blind, randomized, crossover, placebo-controlled clinical trial [5].

Treatment	Duration of Antihistamine Effect (after repeated 5-day dose)	Wheal Reduction 24h after single dose (vs. placebo)
Ebastine 20 mg	58 hours	Statistically significant ($p < 0.001$)
Fexofenadine 120 mg	24 hours	Not significantly different from placebo

Table 2: Efficacy and Safety in Urticaria Treatment

Data from a longitudinal study comparing treatments in 150 patients with urticaria over 4 weeks [2].

Treatment	Mean UAS7 Score (at 4 weeks)	Patients with UAS7=0 (symptom-free)	Common Side Effects
Ebastine 20 mg	1.08	80% (40/50 patients)	Low incidence of drowsiness, dry mouth

Treatment	Mean UAS7 Score (at 4 weeks)	Patients with UAS7=0 (symptom-free)	Common Side Effects
Levocetirizine 5 mg	1.98	70% (35/50 patients)	Higher incidence of sedation, dry mouth

Table 3: Efficacy in Allergic Rhinitis (TNSS Improvement)

Data from a 2024 randomized controlled study in patients with perennial allergic rhinitis [6].

Treatment	Improvement in Total Nasal Symptom Score (TNSS)	Specific Symptom Improvement
Bilastine 20 mg	Statistically significant	More effective for sneezing and rhinorrhoea
Fexofenadine 180 mg	Statistically significant	Effective

Experimental Protocols from Cited Studies

To support your own research design, here are the detailed methodologies from the key experiments cited in this guide.

Histamine-Induced Skin Reactivity Test [5]

- Objective:** To compare the inhibitory effect on the skin's wheal and flare response after single and repeated doses.
- Design:** Double-blind, randomized, crossover, placebo-controlled trial.
- Participants:** 18 healthy volunteers (10 male, 8 female).
- Intervention:** Received once-daily oral doses of Ebastine 20 mg, Fexofenadine 120 mg, or placebo for 5 days, with a 7-day washout between treatments.
- Challenge:** Intradermal tests with 0.05 ml of a 100 µg/ml histamine solution.
- Measurement:** Wheal and flare areas were measured at baseline and at multiple time points post-dose (1, 1.5, 2, 3, 10, 24, 34, 48, 58, and 72 hours). The area under the curve (AUC) for the reduction

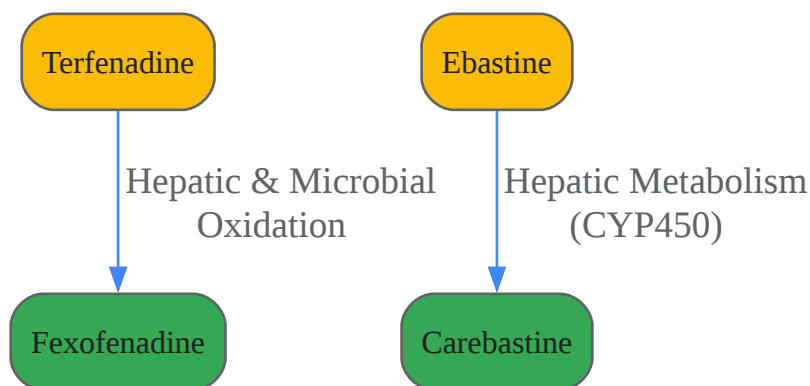
in wheal and flare was the primary outcome.

Urticaria Activity Score (UAS7) Assessment [2]

- **Objective:** To compare the safety and efficacy of different antihistamines in patients with urticaria.
- **Design:** Longitudinal, randomized study.
- **Participants:** 150 patients with urticaria, aged 10-70 years.
- **Intervention:** Divided into three groups receiving once-daily Ebastine 20 mg, Ebastine 10 mg, or Levocetirizine 5 mg for 4 weeks.
- **Measurement:**
 - **UAS7 Score:** Patients recorded the severity of their urticaria based on the 7-day Urticaria Activity Score. This score typically combines daily ratings for two key elements, each on a scale of 0-3: number of wheals and intensity of itching.
 - **Follow-up:** Scores were assessed at baseline and after the 1st, 2nd, and 4th weeks of treatment.
 - **Safety:** Adverse events like dryness of mouth and sedation were monitored.

Research Workflow and Metabolic Pathways

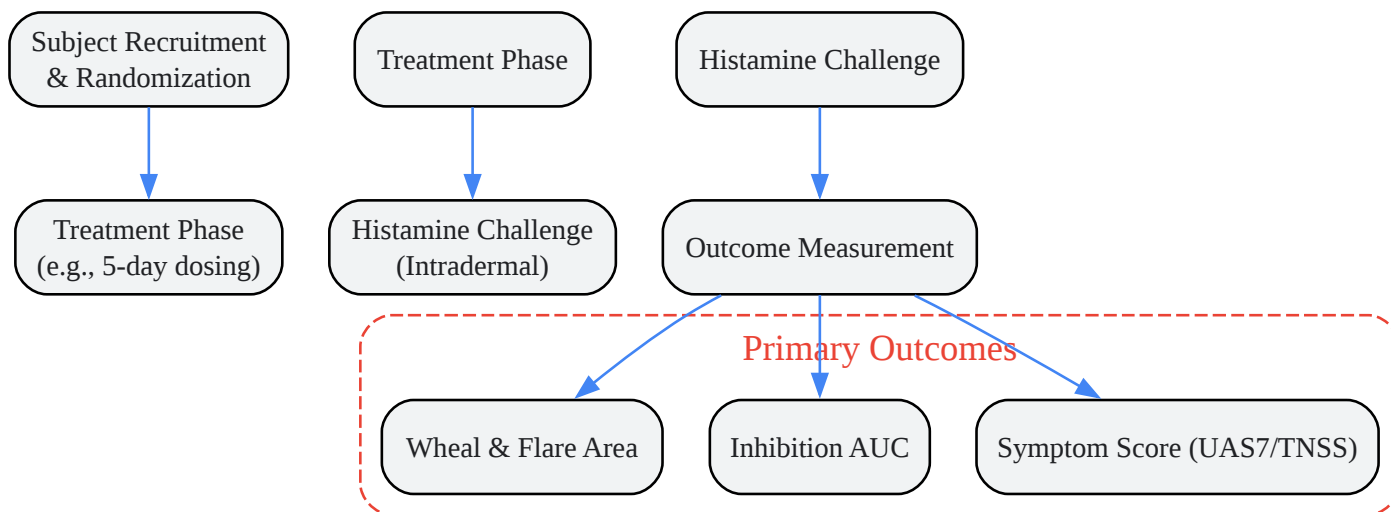
The following diagrams illustrate the metabolic pathways of the prodrugs and a generalized workflow for preclinical antihistamine efficacy studies.



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Diagram 1: Metabolic Activation Pathways

This diagram shows that both Fexofenadine and **Carebastine** are active metabolites. Fexofenadine is derived from Terfenadine, while **Carebastine** is the active metabolite of the prodrug Ebastine [4] [3].



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Diagram 2: Preclinical & Clinical Efficacy Study Workflow

This diagram outlines a standard methodology for evaluating antihistamine efficacy, as seen in the cited skin reactivity and urticaria studies [5] [2].

Current Research and Future Directions

Recent research explores repurposing antihistamines for new therapeutic areas. A 2025 phenotypic screening study identified that certain H1-antihistamines, including Rupatadine (a dual H1-antagonist and PAF-antagonist), show significant larvicidal activity against the parasitic nematode *Toxocara canis* [7]. This suggests a potential new application for this drug class beyond allergies, involving mechanisms that may include disruption of parasite neuromuscular function [7].

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